4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-Bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with a bromine atom at the para position. The amide nitrogen is linked to a 1,3,4-oxadiazole ring, which itself is substituted at the 5-position with a 4-chlorophenyl group. This structure combines halogenated aromatic systems with the oxadiazole heterocycle, a scaffold known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJFRELQSPDIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : This compound has shown significant antimicrobial properties against various bacterial strains and fungi. Its mechanism involves the inhibition of bacterial cell wall synthesis by targeting key enzymes. Studies indicate that it can effectively combat drug-resistant pathogens .
Anticancer Properties : Research has demonstrated that 4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide induces apoptosis in cancer cells. It activates specific signaling pathways that lead to programmed cell death, making it a candidate for further development in cancer therapies.
| Activity Type | Target Organisms | Mechanism |
|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria | Inhibition of cell wall synthesis |
| Anticancer | Various cancer cell lines (e.g., MCF7) | Induction of apoptosis |
Agriculture
The compound has been evaluated for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. Its application could help in developing safer and more effective agricultural practices that reduce reliance on traditional chemical pesticides.
Materials Science
In materials science, this compound is being explored for its potential use in organic electronic materials. It shows promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its unique electronic properties can be harnessed for improved performance.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets in cells. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. For its anticancer activity, it is thought to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, physicochemical properties, and reported biological activities:
Impact of Halogen Substituents on Benzamide
- Bromine vs. Chlorine: Bromine’s larger atomic radius and higher hydrophobicity (LogP ≈ 4.2 vs. 3.5 for chloro analog) may enhance membrane permeability and target binding affinity. However, the 4-chloro analog (Compound 3) demonstrated notable anti-inflammatory activity (IR C=O stretch at 1668 cm⁻¹) .
Oxadiazole Ring Modifications
- 4-Chlorophenyl vs. Thiophene : Compound 26, with a thiophene substituent, showed calcium/calmodulin inhibitory activity, suggesting electron-rich heterocycles may modulate enzyme interactions .
- Aliphatic vs. Aromatic Amides : OZE-III’s pentanamide group reduced molecular weight (279.72 vs. ~390 for bromo target) and LogP (2.5), correlating with improved antimicrobial activity against S. aureus .
Notes on Structural-Activity Relationships (SAR)
Halogen Position : Para-substituted halogens on benzamide optimize steric and electronic interactions with targets.
LogP Considerations : Higher LogP (bromo analogs) may improve bioavailability but risk off-target binding.
Biological Activity
4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields such as antimicrobial and anticancer therapies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine. The reaction is performed in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The resulting product is purified through recrystallization or column chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 12.5 μg/mL |
| Escherichia coli | 10 μg/mL |
| Salmonella typhi | Moderate activity |
| Bacillus subtilis | Strong activity |
These findings suggest that the compound may inhibit bacterial cell wall synthesis by targeting key enzymes involved in the process .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets remain under investigation, but its potential as an anticancer agent is supported by various studies showing its ability to inhibit tumor growth .
The mechanism of action for this compound involves several pathways:
- Antimicrobial Action : Inhibition of bacterial cell wall synthesis.
- Anticancer Action : Induction of apoptosis through modulation of apoptotic signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase and urease .
Case Studies
Several studies have documented the biological activity of oxadiazole derivatives similar to this compound:
- Study on Antibacterial Activity : A study evaluated multiple oxadiazole derivatives for their antibacterial efficacy. Compounds demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
- Anticancer Evaluation : Another research effort focused on the anticancer properties of oxadiazole derivatives. The derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .
Applications
The biological activities of this compound suggest potential applications in:
- Medicinal Chemistry : Development of new antibiotics and anticancer agents.
- Agriculture : Potential use as a pesticide due to its ability to inhibit plant pathogens.
- Materials Science : Exploration in organic electronic materials such as OLEDs and OPVs.
Q & A
Q. What are the optimized synthetic routes for 4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction yields be improved?
Answer: The synthesis typically involves multi-step protocols:
Esterification : React 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate .
Hydrazinolysis : Convert the ester to 4-chlorophenylhydrazine using hydrazine hydrate.
Oxadiazole Formation : Treat with cyanogen bromide in methanol to generate 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine .
Coupling Reaction : React with 4-bromobenzoyl chloride under basic conditions (e.g., NaH in THF) to form the final product .
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .
- Catalyst Use : Pyridine enhances coupling efficiency by scavenging HCl .
- Yield Improvement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to reduce impurities. Reported yields range from 24% to 60% for analogous oxadiazoles .
Q. How can researchers characterize the purity and structure of this compound?
Answer: Key Analytical Techniques :
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Answer: Initial Screening Protocols :
- Antimicrobial Activity :
- Anticancer Activity :
- Enzyme Inhibition :
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Answer: Key SAR Insights :
- Oxadiazole Core : Replace the 4-chlorophenyl group with thiophene or dihydrobenzo[d][1,4]dioxin to modulate lipophilicity (log P) .
- Benzamide Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to enhance enzyme binding .
- Bioisosteric Replacement : Substitute bromine with methylsulfanyl (-SMe) to improve metabolic stability .
Table 1 : Bioactivity of Analogous Compounds
| Compound Modification | Activity (IC₅₀/µM) | Target | Reference |
|---|---|---|---|
| -CF₃ at benzamide | 0.5 (Antifungal) | Sporothrix spp. | |
| Thiophene-oxadiazole hybrid | 15.14 (Antioxidant) | DPPH radical scavenging |
Q. What crystallographic methods are used to resolve structural ambiguities?
Answer: Single-Crystal X-ray Diffraction :
- Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL-2018 for structure solution (R factor < 0.05). For example, orthorhombic P2₁2₁2₁ symmetry was confirmed for a related oxadiazole derivative (a = 6.017 Å, b = 15.312 Å) .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts contribute 12.4% to crystal packing) .
Q. How can computational modeling predict binding modes with biological targets?
Answer: Protocols for Docking Studies :
Target Preparation : Retrieve CYP51 (PDB: 5TZ1) and remove water molecules .
Ligand Optimization : Minimize energy using Gaussian09 (B3LYP/6-31G* basis set).
Docking Software : AutoDock Vina for binding affinity estimation (∆G ≈ -9.5 kcal/mol for fungal CYP51) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability .
Q. How should researchers address contradictions in biological data across studies?
Answer: Case Example : Discrepancies in antifungal IC₅₀ values (e.g., 0.5 µM vs. 20 µM) :
Validate Assay Conditions : Check fungal strain viability (e.g., Candida auris vs. Sporothrix spp.) and incubation time .
Control for Solubility : Use DMSO concentration ≤1% to avoid false negatives.
Cross-Lab Replication : Share samples with independent labs for blinded retesting.
Q. What strategies enhance metabolic stability for in vivo studies?
Answer: Approaches :
- Prodrug Design : Mask the amide group with acetyl to reduce hepatic clearance .
- Microsomal Stability Assay : Incubate with rat liver microsomes (37°C, NADPH) and monitor degradation via LC-MS .
- Log P Optimization : Aim for 2–4 using substituents like -OCH₃ to balance permeability and solubility .
Methodological Tables
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.41 (s, 1H, C=NH) | |
| ¹³C NMR | δ 167.47 (C=N of oxadiazole) | |
| IR | 1681 cm⁻¹ (C=O stretch) |
Table 3 : Comparative Bioactivity of Oxadiazole Derivatives
| Derivative Structure | Biological Activity | Potency (IC₅₀) | Reference |
|---|---|---|---|
| 4-Bromo substitution | Antimycobacterial | 0.5 µM | |
| 3-(Methylsulfanyl) substitution | Antibacterial (Gram+) | 35% inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
